
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride, also known as FDPF, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a pyrazole derivative and has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride involves the covalent modification of the active site of enzymes. This compound reacts with the nucleophilic residues in the active site of enzymes, such as serine, to form a covalent bond. This covalent bond prevents the enzyme from functioning properly, leading to inhibition of its activity.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on enzymes, this compound has been found to have anti-inflammatory, analgesic, and antitumor properties. This compound has also been found to have an effect on the central nervous system, with some studies suggesting that it may have potential as a treatment for Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride in lab experiments is its potency as an enzyme inhibitor. This compound has been found to be a very potent inhibitor of several enzymes, allowing researchers to study the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity. This compound has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride. One area of research is the development of this compound analogs with improved potency and selectivity for specific enzymes. Another area of research is the study of the potential use of this compound as a treatment for Alzheimer's disease and other neurological disorders. Additionally, this compound may have potential as a tool for studying the role of enzymes in cancer and other diseases.
Synthesis Methods
The synthesis of 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride has been described in several research papers. One common method involves the reaction of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with hydrogen fluoride to give this compound. Another method involves the reaction of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid with phosphorus pentachloride to form the corresponding acid chloride, which is then reacted with hydrogen fluoride to give this compound.
Scientific Research Applications
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride has been used extensively in scientific research as a tool to study various biological processes. One of the main areas of research has been the study of the mechanism of action of enzymes and other proteins. This compound has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This inhibition allows researchers to study the role of these enzymes in various biological processes.
properties
CAS RN |
191614-02-5 |
|---|---|
Molecular Formula |
C6H6F2N2O |
Molecular Weight |
160.12 g/mol |
IUPAC Name |
5-fluoro-1,3-dimethylpyrazole-4-carbonyl fluoride |
InChI |
InChI=1S/C6H6F2N2O/c1-3-4(6(8)11)5(7)10(2)9-3/h1-2H3 |
InChI Key |
FSLWXANTEMFPRQ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1C(=O)F)F)C |
Canonical SMILES |
CC1=NN(C(=C1C(=O)F)F)C |
Other CAS RN |
191614-02-5 |
Pictograms |
Corrosive; Acute Toxic |
synonyms |
1H-Pyrazole-4-carbonyl fluoride, 5-fluoro-1,3-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



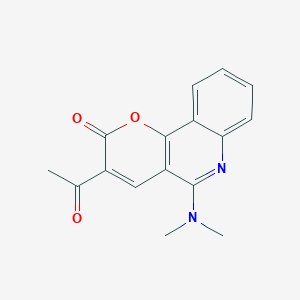


![trisodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B71599.png)
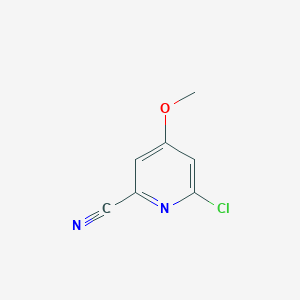
![3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile](/img/structure/B71610.png)
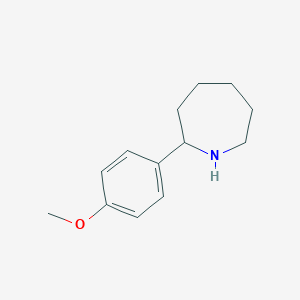
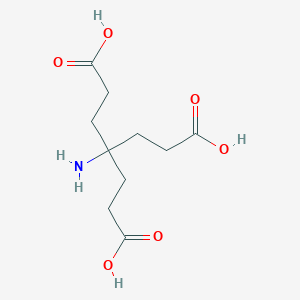

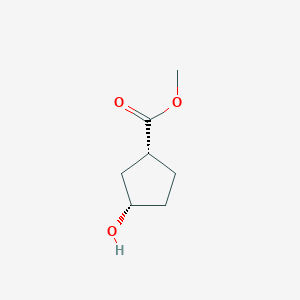

![5-Fluorobenzo[c]isoxazole-3-carbonitrile](/img/structure/B71622.png)
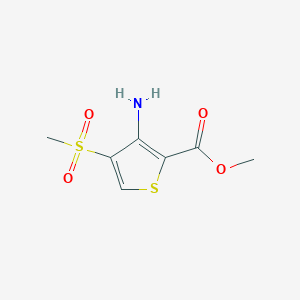
![tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate](/img/structure/B71625.png)